1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane
Overview
Description
1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane is an organofluorine compound known for its high fluorine content. Organofluorine compounds are unique due to their chemical stability and resistance to degradation, which makes them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane involves several steps:
Fluorination: The process begins with the selective fluorination of suitable hydrocarbon precursors. This can be achieved using reagents like elemental fluorine (F2), cobalt(III) fluoride (CoF3), or xenon difluoride (XeF2).
Ethers Formation: Formation of the ether functional groups is accomplished using Williamson ether synthesis, which involves the reaction of an alkoxide with a halide.
Combining the Fluorinated Sections: The final step involves linking the fluorinated chains through etherification.
Industrial Production Methods
In industrial settings, the production of such highly fluorinated compounds often employs continuous flow reactors to manage the highly exothermic reactions and toxic reagents involved. Industrial processes aim for efficiency and safety, often leveraging automated systems for precision.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane exhibits stability, yet it can still participate in specific types of reactions:
Substitution Reactions: While direct nucleophilic substitutions are rare due to the compound’s stability, certain conditions can promote these reactions.
Oxidation and Reduction: The fluorine atoms confer resistance to oxidation, though under extreme conditions, oxidation can occur.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) can be employed under acidic conditions.
Reducing Agents: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products Formed
Oxidation might yield partially oxidized fluorinated alcohols, while reduction typically results in the partial removal of fluorine atoms or hydrogenation of any double bonds present in the molecule.
Scientific Research Applications
1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane is valuable in:
Chemistry: As a solvent and reagent in organic synthesis due to its inertness.
Biology: Studying interactions with biomolecules, given its stability and unique interactions with biological systems.
Medicine: Potential in drug delivery systems due to its resistance to metabolic breakdown.
Industry: Used in the manufacturing of specialty polymers and as a component in high-performance lubricants and refrigerants.
Mechanism of Action
The compound’s effects are largely due to the presence of multiple fluorine atoms, which influence its interactions:
Molecular Targets: It interacts with cell membranes and proteins, often altering their properties due to fluorine’s high electronegativity.
Pathways Involved: Its stability means it is less reactive with common biological pathways, making it ideal for use in environments requiring non-reactive substances.
Comparison with Similar Compounds
Perfluoroalkanes: Similar high fluorine content but without the ether linkages.
Fluorinated Ethers: Compounds like perfluoromethylcyclohexane share similar applications but differ in structure.
There you have it! The world of organofluorine compounds is intricate, and this compound certainly stands out for its distinctive chemical structure and properties
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-5-(2,2,3,3,4,4,5,5-octafluoropentoxymethoxymethoxy)pentane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F16O3/c13-5(14)9(21,22)11(25,26)7(17,18)1-29-3-31-4-30-2-8(19,20)12(27,28)10(23,24)6(15)16/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUXLPYUGZRAOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OCOCOCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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